molecular formula C4H3ClN2O2 B072767 5-Chloropyrimidine-4,6-diol CAS No. 1193-56-2

5-Chloropyrimidine-4,6-diol

Cat. No. B072767
CAS RN: 1193-56-2
M. Wt: 146.53 g/mol
InChI Key: VZKFMOMJNOUARI-UHFFFAOYSA-N
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Description

Pyrimidines are a class of heterocyclic aromatic compounds with wide-ranging applications in pharmaceuticals and agrochemicals. "5-Chloropyrimidine-4,6-diol" falls under this category, characterized by the presence of chlorine and hydroxyl groups which significantly affect its chemical behavior and applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, cyclization, and chlorination steps. For instance, compounds like "5-[1-(2,3- and 2,4-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidines" have been synthesized through chlorination of substituted barbituric acids, highlighting a method that could be adapted for "5-Chloropyrimidine-4,6-diol" synthesis (Allouchi et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often studied using X-ray crystallography, revealing planar six-membered rings with significant electronic polarization. Studies like those on "2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine" provide insights into the planarity and substituent effects on the pyrimidine ring, which are crucial for understanding the structure of "5-Chloropyrimidine-4,6-diol" (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization. The presence of a chlorine atom in "5-Chloropyrimidine-4,6-diol" suggests its potential reactivity towards nucleophiles, analogous to the behavior seen in "4,6-Dichloropyrimidines formed from benzyl- and phenyl-malonyl chlorides" (Al-Rawi et al., 1983).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, depend significantly on their molecular arrangement and substituents. Studies on compounds like "5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-a]Pyrimidin-7-Amine" offer insights into the factors influencing these properties (Lu Jiu-fu et al., 2015).

Chemical Properties Analysis

The chemical properties of "5-Chloropyrimidine-4,6-diol" include its acidity/basicity, reactivity towards electrophiles and nucleophiles, and potential for forming hydrogen bonds. These properties can be inferred from studies on similar pyrimidine derivatives, where hydrogen bonding and electronic polarization play significant roles in their chemical behavior (Trilleras et al., 2009).

Scientific Research Applications

Anti-inflammatory Applications

  • Scientific Field: Pharmacology
  • Summary of Application: Pyrimidines, including 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, have been studied for their potential anti-inflammatory effects . These compounds are believed to inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: The synthesis of these pyrimidines involves various chemical reactions . The compounds are then evaluated for their inhibitory effects against immune-induced nitric oxide generation .

Profiling Vicinal Diols

  • Scientific Field: Biochemistry
  • Summary of Application: Vicinal diols, which include 5-Chloropyrimidine-4,6-diol, are important signaling metabolites of various inflammatory diseases and potential biomarkers for some diseases . A selective and sensitive approach was established to profile these vicinal diols using liquid chromatography-post column derivatization coupled with double precursor ion scan-mass spectrometry (LC-PCD-DPIS-MS) .
  • Methods of Application: The method utilizes the rapid reaction between diol and 6-bromo-3-pyridinylboronic acid (BPBA). After derivatization, all BPBA-vicinal-diol esters gave a pair of characteristic isotope ions resulting from 79 Br and 81 Br .
  • Results or Outcomes: The newly developed LC-PCD-DPIS-MS method shows significant advantages in improving the selectivity and therefore can be employed as a powerful tool for profiling vicinal-diol compounds from biological matrices .

Synthesis of Anti-inflammatory Agents

  • Scientific Field: Medicinal Chemistry

Safety And Hazards

The safety information for 5-Chloropyrimidine-4,6-diol includes several hazard statements: H302, H315, H319 . The precautionary statements include P261, P305, P338, P351 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

5-chloro-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3ClN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKFMOMJNOUARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061598
Record name 5-Chloro-6-hydroxy-4(1H)-pyrimidinone
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Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrimidine-4,6-diol

CAS RN

1193-56-2
Record name 5-Chloro-6-hydroxy-4(3H)-pyrimidinone
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Record name 4(3H)-Pyrimidinone, 5-chloro-6-hydroxy-
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Record name 4(3H)-Pyrimidinone, 5-chloro-6-hydroxy-
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Record name 5-chloro-6-hydroxy-1H-pyrimidin-4-one
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